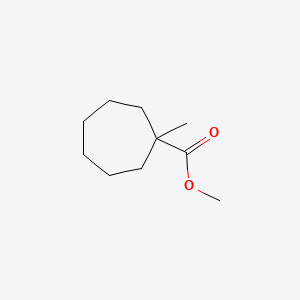

Methyl 1-methylcycloheptane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylcycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(9(11)12-2)7-5-3-4-6-8-10/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYHERBUFQATEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Methylcycloheptane 1 Carboxylate and Its Precursors

Direct Esterification Routes for Methyl 1-Methylcycloheptane-1-carboxylate

The conversion of 1-methylcycloheptanecarboxylic acid to its methyl ester is a direct and common transformation in organic synthesis. This process, known as esterification, involves the reaction of the carboxylic acid with methanol (B129727), typically facilitated by a catalyst.

The direct reaction between 1-methylcycloheptanecarboxylic acid and methanol forms this compound and water. This reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To achieve a high yield of the ester, the equilibrium must be shifted toward the products. libretexts.org This is commonly accomplished by using a large excess of methanol, which acts as both a reactant and the solvent, or by removing the water that is formed during the reaction. libretexts.orgathabascau.ca

Other methods for methyl esterification include the use of reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) or iodomethane (B122720) (MeI), which can be effective alternatives under specific conditions. commonorganicchemistry.com Another approach involves a two-step process where the carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then subsequently reacted with methanol. commonorganicchemistry.com

To increase the rate of esterification, a strong acid catalyst is typically employed. youtube.com This process is widely known as the Fischer esterification. masterorganicchemistry.comlibretexts.orgathabascau.ca Common catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comyoutube.com

The reaction is typically carried out at elevated temperatures, often at the reflux temperature of methanol. A patent for the preparation of methyl esters from higher carboxylic acids suggests reaction temperatures between 100°C and 150°C, using 1 to 6 moles of methanol per equivalent of carboxylic acid. google.com Concentrated sulfuric acid is highlighted as a particularly suitable catalyst for this process. google.com

Table 1: Typical Parameters for Acid-Catalyzed Esterification of Carboxylic Acids with Methanol google.com

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Methanol to Acid Molar Ratio | 2:1 to 5:1 |

| Temperature | 110°C - 130°C |

| Reaction Time | Several hours (dependent on substrate) |

| Yield | High (often >95%) |

Synthesis of 1-Methylcycloheptanecarboxylic Acid

The synthesis of the precursor, 1-methylcycloheptanecarboxylic acid, a tertiary carboxylic acid, can be accomplished through several distinct synthetic strategies. These methods focus on constructing the cycloheptane (B1346806) ring and introducing the carboxylic acid group at a quaternary carbon center.

A reliable method for preparing tertiary carboxylic acids involves the carboxylation of a Grignard reagent. orgsyn.org This process begins with the formation of the Grignard reagent from a corresponding cyclic halide. For the synthesis of 1-methylcycloheptanecarboxylic acid, the starting material would be 1-chloro-1-methylcycloheptane. This tertiary alkyl halide reacts with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107), to form 1-methylcycloheptylmagnesium chloride.

This highly nucleophilic Grignard reagent is then reacted with carbon dioxide (often in its solid form, known as dry ice), which acts as the electrophile. The Grignard reagent adds to one of the C=O bonds of the carbon dioxide to form a magnesium carboxylate salt. youtube.com The final step is an acidic workup, where a strong aqueous acid (like HCl or H₂SO₄) is added to protonate the carboxylate salt, yielding the final product, 1-methylcycloheptanecarboxylic acid. masterorganicchemistry.com This method is advantageous as it adds an additional carbon atom to the molecule while creating the desired carboxylic acid functionality. orgsyn.org

Table 2: Illustrative Yields for Carboxylation of Cyclic Grignard Reagents

| Starting Halide | Final Carboxylic Acid | Reported Yield |

|---|---|---|

| 1-Chloro-1-methylcyclohexane | 1-Methylcyclohexanecarboxylic Acid | ~93-101% orgsyn.org |

Note: The yield for the cycloheptane derivative is expected to be similar to its cyclohexane (B81311) analog due to comparable reaction mechanisms.

An alternative, though more complex, synthetic route to cycloalkane carboxylic acids has been described, which can be adapted for the synthesis of 1-methylcycloheptanecarboxylic acid. This pathway begins with a Friedel-Crafts type reaction. orgsyn.org While classical Friedel-Crafts reactions involve aromatic substrates, this analogous sequence uses a cyclic alkyl halide and a furan (B31954) derivative. nih.govmdpi.comchemrxiv.org

In a procedure analogous to the synthesis of 1-methylcyclohexanecarboxylic acid, 1-chloro-1-methylcycloheptane would undergo a Friedel-Crafts condensation with methyl 2-furancarboxylate. orgsyn.org This initial step forms a complex adduct. This intermediate then undergoes a series of transformations, including saponification (hydrolysis of the ester group) and oxidation, to ultimately open the furan ring and form the desired carboxylic acid structure on the cycloheptane ring. orgsyn.org This multi-step process highlights a more intricate approach to constructing the target molecule.

A third major strategy involves building the cyclic system through a cycloaddition reaction, followed by functional group manipulations. A well-established route for the analogous 1-methylcyclohexanecarboxylic acid involves a Diels-Alder reaction, which can be adapted for the seven-membered ring system, potentially through a related [4+3] cycloaddition or by starting with a pre-formed cycloheptene (B1346976) derivative. orgsyn.org

Following the analogous Diels-Alder pathway, a conjugated diene such as 1,3-butadiene (B125203) reacts with a dienophile like methyl methacrylate. orgsyn.orgyoutube.com This [4+2] cycloaddition reaction forms an unsaturated cyclic ester. The next step is hydrogenation, where the double bond in the ring is reduced to an alkane using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This step creates the saturated cycloalkane skeleton. The final transformation is saponification, which is the base-catalyzed hydrolysis of the methyl ester group to a carboxylate salt. Subsequent acidification then yields the final 1-methylcycloheptanecarboxylic acid. orgsyn.org This pathway is particularly useful for building the core cyclic structure from acyclic precursors.

Oxidation of Methyl-Substituted Cycloalkanes

The synthesis of cycloalkanecarboxylic acids, key precursors to their corresponding methyl esters, can be achieved through the oxidation of methyl-substituted cycloalkanes. This process transforms a relatively unreactive methyl group into a carboxylic acid functional group. The reaction typically requires strong oxidizing agents and often proceeds under vigorous conditions.

Commonly employed oxidants for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), and nitric acid. The choice of oxidant and reaction conditions can be critical to achieving a good yield while minimizing side reactions, such as ring cleavage. For instance, the oxidation of a methyl group on an aromatic ring to a carboxylic acid can be accomplished using catalytic hydrobromic acid and molecular oxygen under photoirradiation. While this specific method is for aromatic compounds, similar principles of radical-mediated oxidation can be applied to aliphatic systems. organic-chemistry.org Other methods involve transition metal catalysts, such as cobalt salts, to facilitate aerobic oxidation. organic-chemistry.org

The general scheme for this reaction is as follows:

R-CH₃ + [O] → R-COOH

Where 'R' represents the cycloheptyl ring and '[O]' represents the oxidizing agent. Following the formation of the carboxylic acid (e.g., 1-methylcycloheptane-1-carboxylic acid), standard esterification procedures, such as the Fischer esterification with methanol and an acid catalyst, can be employed to yield the final product, this compound.

| Substrate | Oxidizing System | Product | Reference |

|---|---|---|---|

| Substituted Toluenes | Molecular Oxygen, Co(OAc)₂, NaBr, AcOH | Substituted Benzoic Acids | organic-chemistry.org |

| Toluene Derivatives | Bromine, Benzotrifluoride-Water, Photoirradiation | Benzoic Acid Derivatives | organic-chemistry.org |

| Aromatic Methyl Group | Molecular Oxygen, Catalytic Hydrobromic Acid, Photoirradiation | Aromatic Carboxylic Acid | organic-chemistry.org |

| Oxidation Resistant Aryl Methyl Groups | Sulfuric Acid, Vanadium Pentoxide or Manganese Dioxide | Aryl Carboxylic Acid Group | google.com |

Carbonylation of Alcohols and Olefins by Formic Acid

Carbonylation reactions provide a direct route to carboxylic acids by introducing a carbonyl group into an organic substrate. While this process traditionally uses highly toxic and gaseous carbon monoxide (CO), formic acid has emerged as a valuable and safer alternative, serving as an in situ source of CO. acs.org This methodology is applicable to both alcohols and olefins to produce a wide range of carboxylic acids, including cycloalkane derivatives.

The reaction, often referred to as hydrocarboxylation, can be catalyzed by strong acids (Koch-Haaf reaction conditions) or by transition metal complexes, particularly those based on palladium or rhodium. orgsyn.orgorganic-chemistry.orgrsc.org

From Alcohols: In the presence of a strong acid like sulfuric acid, a tertiary alcohol such as 1-methylcycloheptanol (B1596526) can be protonated, lose water to form a stable tertiary carbocation, and then react with carbon monoxide (generated from formic acid) to form an acylium cation. Subsequent hydrolysis yields the tertiary carboxylic acid, 1-methylcycloheptane-1-carboxylic acid. orgsyn.org

From Olefins: Olefins, such as 1-methylcycloheptene, can be protonated by a strong acid to form a carbocation, which then undergoes the same carbonylation and hydrolysis sequence. Transition metal-catalyzed versions often proceed under milder conditions and can offer high regioselectivity. organic-chemistry.org Palladium-catalyzed systems, for example, have been developed for the efficient hydrocarboxylation of various alkenes with formic acid to yield linear carboxylic acids. acs.orgorganic-chemistry.org Rhodium complexes have also been shown to effectively catalyze this transformation without the need for high-pressure equipment or environmentally harmful promoters. rsc.org

| Substrate Type | Catalyst/Conditions | General Product | Key Feature | Reference |

|---|---|---|---|---|

| Tertiary Alcohols (e.g., 2-methylcyclohexanol) | 96% Sulfuric Acid, Formic Acid | Tertiary Carboxylic Acids (e.g., 1-methylcyclohexanecarboxylic acid) | Rapid and simple method for many tertiary acids. | orgsyn.org |

| Terminal Alkyl Olefins | Palladium Catalyst, Acetic Anhydride | Linear Carboxylic Acids | High chemo- and regioselectivity; avoids toxic CO gas. | organic-chemistry.org |

| Alkenes | Rhodium Iodide Complex, Quaternary Ammonium (B1175870) Iodide | Carboxylic Acids | Does not require high pressure or harsh promoters. | rsc.org |

| Olefins and Alcohols | Palladium Acetate (B1210297) in Ionic Liquids | Carboxylic Acids and Esters | Catalyst can be recycled. | osti.gov |

Advanced Synthetic Strategies Applicable to Cycloalkane Carboxylates

Asymmetric Synthesis for Stereoselective Cycloalkane Carboxylate Formation

Asymmetric synthesis is crucial when the target molecule contains chiral centers and a specific stereoisomer is desired. For cycloalkane carboxylates, establishing stereocenters, particularly quaternary centers like the one in 1-methylcycloheptane-1-carboxylic acid, is a significant challenge. Advanced catalytic methods have been developed to address this.

One powerful strategy involves the enantioselective C-H activation/functionalization of prochiral cycloalkanes. nih.govnih.govresearchgate.net This approach uses a chiral catalyst system, often based on palladium, to selectively react with one of two enantiotopic C-H bonds. For example, researchers have developed chiral bifunctional ligands that enable the palladium-catalyzed remote γ-C–H arylation of cycloalkane carboxylic acids. nih.govnih.gov This reaction can simultaneously establish a γ-tertiary and an α-quaternary stereocenter with very high enantiomeric excess (e.e.). nih.govnih.gov While this example creates a γ-functionalized product, the underlying principle of using chiral ligands to control stereochemistry in C-H functionalization is broadly applicable to the synthesis of complex cycloalkane structures.

Another approach is the asymmetric cyclopropanation, which, although for a three-membered ring, demonstrates the use of chiral auxiliaries to control stereochemistry during ring formation, a strategy that can be adapted to larger ring systems. rsc.org

| Methodology | Catalyst/System | Key Achievement | Reference |

|---|---|---|---|

| Remote γ-C-H Arylation | Palladium with Chiral Bifunctional Oxazoline-Pyridone Ligands | Establishes γ-tertiary and α-quaternary stereocenters with up to >99% e.e. | nih.govnih.gov |

| Transannular γ-C-H Arylation | Palladium with Quinuclidine-Pyridone or Sulfonamide-Pyridone Ligands | Site- and diastereoselective synthesis of functionalized carbocycles (rings from 4 to 8 members). | nih.govnih.gov |

| Asymmetric Aldol–Cyclopropanation–Retro-Aldol | Chiral Auxiliaries | Stereoselective synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes. | rsc.org |

Intramolecular Cyclization Reactions in the Synthesis of Cyclic Systems

Intramolecular cyclization is a cornerstone of synthetic chemistry for constructing cyclic molecules, including the seven-membered ring of cycloheptane. wikipedia.org This strategy involves a single molecule containing two reactive functional groups that react with each other to form a ring. The high effective concentration of the reacting partners within the same molecule often leads to faster reaction rates compared to analogous intermolecular reactions, especially for forming 5- and 6-membered rings. wikipedia.org However, with appropriate substrates and reaction conditions, this method is also highly effective for medium-sized rings.

A variety of intramolecular reactions can be employed:

Ester Enolate-Imine Cyclizations: Chiral ω-imino esters can undergo intramolecular cyclization upon treatment with a base to generate an enolate. This enolate can then attack the imine within the same molecule to form cyclic β-amino esters with excellent stereocontrol. acs.orgnih.gov

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as the intramolecular Heck reaction, are widely used to form carbocyclic and heterocyclic structures. mdpi.com These reactions involve the coupling of an aryl or alkenyl halide with an alkene tethered within the same molecule.

Lactonization: The intramolecular cyclization of a hydroxy acid to form a lactone (a cyclic ester) is a fundamental reaction that demonstrates the principles of ring closure. youtube.com

These strategies are versatile and can be designed to construct the cycloheptane core, which can then be further functionalized to yield the target molecule.

| Reaction Type | Substrate | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Ester Enolate–Imine Cyclization | Chiral ω-imino esters | Polycyclic β-lactams and cyclic β-amino esters | High diastereoselectivity. | acs.orgnih.gov |

| Intramolecular Heck Reaction | Molecule with an alkenyl halide and an alkene | Carbocyclic or heterocyclic structures | Versatile method for medium-sized rings. | mdpi.com |

| Delta Hydroxy Acid Cyclization | Delta hydroxy acid | Delta lactone (cyclic ester) | Involves nucleophilic attack and ring closure. | youtube.com |

Functionalization of Cycloheptene Carboxylates using Lithium Diisopropylamide (LDA) and Iodide Derivatives

A direct and powerful method for synthesizing α-substituted cycloalkane carboxylates involves the alkylation of an ester enolate. This strategy is particularly well-suited for creating the quaternary carbon center in this compound from a precursor like methyl cycloheptane-1-carboxylate.

The key steps are:

Enolate Formation: A strong, sterically hindered, non-nucleophilic base is required to deprotonate the α-carbon (the carbon adjacent to the carbonyl group) of the ester without attacking the carbonyl group itself. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. The reaction is performed at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure quantitative formation of the lithium enolate.

Alkylation: The resulting nucleophilic enolate is then treated with an electrophilic alkylating agent. For the synthesis of the target compound, methyl iodide (CH₃I) is an excellent electrophile. The enolate attacks the methyl group in an Sₙ2 reaction, displacing the iodide and forming a new carbon-carbon bond at the α-position.

This two-step sequence effectively installs the second methyl group at the C1 position of the cycloheptane ring. A similar procedure has been documented for the synthesis of methyl 1-methylcyclobutane carboxylate, where methyl cyclobutane (B1203170) carboxylate is treated with LDA followed by methyl iodide. prepchem.com Furthermore, iodosilanes have been used to facilitate the cleavage of polyesters, yielding iodide derivatives that are valuable in organic synthesis. chemrxiv.orgchemrxiv.orgrsc.org

| Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| Methyl cyclobutane carboxylate | Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | Methyl 1-methylcyclobutane carboxylate | prepchem.com |

| Polycaprolactone (Polyester) | None (reagent-mediated) | Iodotrimethylsilane (Me₃SiI) | I(CH₂)₅CO₂SiMe₃ and other iodide derivatives | chemrxiv.orgchemrxiv.orgrsc.org |

Chemical Reactivity and Transformation Studies of Methyl 1 Methylcycloheptane 1 Carboxylate and Analogues

Hydrolysis of the Ester Functional Group

The ester functional group is a key reactive site in methyl 1-methylcycloheptane-1-carboxylate. Its susceptibility to hydrolysis, a fundamental reaction in organic chemistry, allows for the transformation of the ester into its corresponding carboxylic acid and alcohol. This process can be catalyzed by either acid or base. libretexts.orgwikipedia.org

The conversion of this compound to 1-methylcycloheptanecarboxylic acid is achieved through hydrolysis. This reaction involves the cleavage of the ester bond by the action of water. libretexts.org

Under basic conditions, the process is known as saponification. The reaction is effectively irreversible and is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. wikipedia.orgsaskoer.ca This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). libretexts.orglibretexts.org To obtain the final 1-methylcycloheptanecarboxylic acid, a final acidification step with a strong acid like HCl is required to protonate the carboxylate salt. libretexts.orgsaskoer.ca

Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process. wikipedia.orgsaskoer.ca The reaction is the reverse of Fischer esterification. libretexts.org It begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 1-methylcycloheptanecarboxylic acid. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

| Condition | Catalyst/Reagent | Mechanism Type | Key Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| Basic | Aqueous Base (e.g., NaOH) | Saponification (Nucleophilic Acyl Substitution) | Tetrahedral Alkoxide Intermediate | 1-Methylcycloheptanecarboxylic Acid |

| Acidic | Aqueous Acid (e.g., H₂SO₄) | Acid-Catalyzed Hydrolysis (Reverse Fischer Esterification) | Protonated Tetrahedral Intermediate | 1-Methylcycloheptanecarboxylic Acid |

Reduction Chemistry of Carboxylic Acid and Ester Functional Groups in Analogues

The carbonyl group in esters and carboxylic acids is susceptible to reduction by various hydride reagents. The choice of reducing agent determines the final product, which can be a primary alcohol or an aldehyde. libretexts.orglibretexts.org

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and can reduce both esters and carboxylic acids to primary alcohols. libretexts.orgmsu.edu The reduction of an ester with LiAlH₄ involves a nucleophilic acyl substitution where a hydride ion replaces the -OR group to form an aldehyde intermediate. libretexts.org Because aldehydes are more reactive than esters, the intermediate aldehyde is immediately reduced further to a primary alcohol. libretexts.orgmasterorganicchemistry.com Similarly, carboxylic acids are also readily reduced by LiAlH₄ or diborane (B8814927) (B₂H₆) to yield primary alcohols. msu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters or carboxylic acids. libretexts.orgchemistrysteps.com

For the partial reduction of esters to aldehydes, less reactive, sterically hindered hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the intermediate aldehyde to an alcohol. libretexts.org A similar strategy for acid chlorides involves using lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), a bulkier derivative of LiAlH₄, to stop the reduction at the aldehyde stage. libretexts.orgchemistrysteps.com

| Starting Material | Reducing Agent | Product | Notes |

|---|---|---|---|

| Ester | LiAlH₄ | Primary Alcohol | Complete reduction via an aldehyde intermediate. msu.edu |

| Carboxylic Acid | LiAlH₄ or B₂H₆ | Primary Alcohol | Strong reducing agents required. msu.edu |

| Ester | DIBAL-H | Aldehyde | Partial reduction; requires low temperature. libretexts.org |

| Ester | NaBH₄ | No Reaction | Reagent is not sufficiently reactive. libretexts.orgchemistrysteps.com |

Functionalization of the Cycloheptane (B1346806) Ring System

Beyond reactions at the carbonyl group, the cycloheptane ring itself can be functionalized. This allows for the introduction of new substituents and the construction of more complex molecular architectures.

The ester functional group can influence reactions on the cyclic framework. The carbonyl carbon is weakly electrophilic and can be attacked by strong nucleophiles. wikipedia.org For instance, esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org This reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

The α-protons (C-H bonds adjacent to the carbonyl group) of esters are weakly acidic and can be deprotonated by strong bases to form an enolate. This enolate is a powerful carbon nucleophile that can participate in reactions such as the Claisen condensation, where it attacks the carbonyl group of another ester molecule to form a β-keto ester. wikipedia.org

Cyclopropanes bearing electron-accepting groups, such as esters, are potent electrophiles that can undergo ring-opening reactions with nucleophiles. nih.gov This reactivity is driven by the release of ring strain. nih.govresearchgate.net The reaction of these electrophilic cyclopropanes with nucleophiles like thiophenolates results in regioselective attack and ring opening. nih.gov

A modern and powerful strategy for modifying cyclic systems is transition metal-catalyzed C-H functionalization. researchgate.net This approach allows for the direct conversion of inert C-H bonds into new C-C or C-X (where X is a heteroatom) bonds, offering a more efficient route to functionalized molecules compared to traditional methods that require pre-functionalized starting materials. researchgate.netacs.org

Palladium-catalyzed reactions have been particularly prominent in this field. nih.govacs.org These reactions often employ a directing group, a functional group within the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby controlling the site-selectivity of the reaction. acs.orgyoutube.com For cycloalkane carboxylic acids, the carboxyl group can serve as an effective directing group to guide the functionalization of C-H bonds at specific positions within the ring system, including challenging transannular positions. nih.govacs.org

Among the various C-H functionalization reactions, the direct methylation of unactivated C(sp³)–H bonds is a significant transformation. Ligand development is crucial for achieving high reactivity and selectivity in these reactions. acs.org Specialized ligands can enable palladium catalysts to selectively activate and methylate specific C(sp³)–H bonds. acs.org

In the context of cycloalkane carboxylic acids, directing groups like picolinamide (B142947) can be used to direct palladium catalysts to functionalize specific C-H bonds. nih.govresearchgate.net For example, palladium(II) acetate (B1210297) has been used to catalyze the acetoxylation of bridged cycloalkanes, with a picolylamide directing group guiding the reaction to a specific site. nih.gov While direct C-H methylation of cycloheptane rings directed by a carboxylate is a highly specific transformation, the principles established in related systems demonstrate the feasibility of such selective functionalization. The development of suitable ligands and catalysts allows for precise control over which C-H bond is activated, enabling the synthesis of complex substituted cycloalkanes from simple precursors. nih.govacs.org

Transition Metal-Catalyzed C-H Functionalization

Carbene Insertion to C-H Bonds

The insertion of carbenes into carbon-hydrogen (C-H) bonds is a significant transformation in organic synthesis, allowing for the formation of new carbon-carbon bonds at previously unfunctionalized positions. chemtube3d.comlibretexts.org This reaction is particularly valuable for creating complex molecular scaffolds. researchgate.net While simple carbenes often lack regioselectivity, the use of metal catalysts, notably dirhodium tetraacetate, can enhance selectivity. wikipedia.org

The mechanism of carbene insertion can vary depending on the spin state of the carbene. chemtube3d.com Singlet carbenes are capable of inserting in a concerted fashion, while triplet carbenes typically react through a two-step radical pathway. chemtube3d.com However, insertions involving triplet carbenes are less common. chemtube3d.com Transition metal-catalyzed carbene insertions are a direct and efficient method for constructing C-C or C-heteroatom bonds. nih.govrsc.org These reactions often utilize diazo compounds as carbene precursors in the presence of catalysts. dicp.ac.cnnih.gov

Intramolecular C-H insertion reactions are particularly useful for synthesizing cyclic compounds, such as 5-membered rings, which proceed through a favorable 6-membered ring transition state. libretexts.org The choice of catalyst is crucial, with rhodium being a common choice over more reactive metals like gold or silver, or those that form overly stable carbenes like molybdenum. wikipedia.org

Copper-Catalyzed sp3 C-H Bond Functionalization

Copper-catalyzed C-H functionalization has emerged as a significant area in organic chemistry due to copper's low cost and toxicity. rsc.org This method provides a powerful strategy for transforming simple substrates into more complex molecules. researchgate.net Recent advancements have demonstrated the utility of copper catalysts in various C-H functionalization reactions, including the formation of C-C, C-N, C-O, C-S, and C-halogen bonds. researchgate.net

A notable application is the γ-C(sp3)-H lactonization of aliphatic acids, which can be achieved using a copper catalyst and an oxidant like Selectfluor. organic-chemistry.orgnih.gov This reaction is versatile, compatible with various types of C-H bonds, and can produce diverse lactone structures, including fused or bridged γ-lactones from cycloalkane carboxylic acids. organic-chemistry.orgnih.gov The process is believed to involve a nondirected radical C-H abstraction followed by intramolecular cyclization. organic-chemistry.org

Inspired by the action of human liver enzymes, chemists have developed copper-catalyzed reactions for dehydrogenation and lactonization of a broad range of starting compounds. sciencedaily.com These methods offer a more straightforward alternative to reactions that traditionally require more expensive and cumbersome catalysts. sciencedaily.com Mechanistic studies suggest that the copper catalyst can play a dual role in activating both sp3 C-H bonds of alkanes and sp2 C-H bonds of arenes. researchgate.net

Decarboxylation Pathways for Cyclic Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction is facilitated in molecules with specific structural features, such as β-keto acids. wikipedia.orgmasterorganicchemistry.com The decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, forming an enol intermediate that then tautomerizes to a ketone. masterorganicchemistry.com

For cyclic carboxylic acids, decarboxylation can be a key step in synthetic pathways. The reaction can be promoted by various methods, including photoredox catalysis. chinesechemsoc.org For instance, a metallaphotoredox-catalyzed decarboxylative acylation strategy has been developed for aliphatic carboxylic acids using thioesters. chinesechemsoc.org This method has been successfully applied to cyclic carboxylic acids like indene (B144670) carboxylic acid and cyclohexane (B81311) formic acid. chinesechemsoc.org

The efficiency of decarboxylation is influenced by the stability of the resulting carbanion intermediate, although a true carbanion may not always be formed. wikipedia.org In some cases, such as the Krapcho decarboxylation, the reaction starts with a methyl ester and involves halide-mediated cleavage to form the carboxylate. wikipedia.org

Derivatization and Scaffold Modification

Synthesis of Amides, Esters, and Thioesters from Acyl Chloride Analogues

The conversion of carboxylic acids into amides, esters, and thioesters is a fundamental transformation in organic synthesis. A common strategy involves the activation of the carboxylic acid, often by converting it to a more reactive acyl chloride. fishersci.itlibretexts.org Acyl chlorides readily react with primary and secondary amines to form amides, a reaction often referred to as the Schotten-Baumann reaction. fishersci.it This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.it

The synthesis of amides from acyl chlorides and amines is a three-step process: nucleophilic addition of the amine to the carbonyl, elimination of the chloride to reform the carbonyl, and deprotonation of the nitrogen. youtube.com Various reagents can be used to prepare acyl chlorides from carboxylic acids, including thionyl chloride and oxalyl chloride. fishersci.itresearchgate.net

Thioesters can be synthesized from acyl chlorides by reaction with an alkali metal salt of a thiol. wikipedia.org Alternatively, they can be prepared by the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org A recent method allows for the synthesis of acyl fluorides or chlorides from carboxylic acid thioesters using reagents like Selectfluor or NCS, which can then be converted to esters and amides. researchgate.net

Cycloaddition and Intramolecular Cyclization Processes

Cycloaddition and intramolecular cyclization reactions are powerful tools for the construction of cyclic and polycyclic molecular architectures. These reactions are crucial in the synthesis of natural products and other biologically active molecules. nih.gov Intramolecular cyclizations of radical species are a common strategy for forming ring systems. For example, aryl free-radicals generated at the C-7 position of ethyl indole-2-carboxylates can undergo intramolecular cyclization to form new heterocyclic structures. mdpi.com

The functionalization of cycloalkane carboxylic acids through transannular C-H activation can lead to the formation of complex carbocycles. nih.govnih.gov This approach has been used for the γ-methylene C-H arylation of cycloalkane carboxylic acids with ring sizes ranging from cyclobutane (B1203170) to cyclooctane. nih.govnih.gov

In the context of amides derived from cycloalkane carboxylic acids, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can yield benz[f]isoindoline derivatives. rsc.org Furthermore, δ-aryl-β-dicarbonyl compounds can undergo intramolecular cyclization mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to produce 2-tetralone (B1666913) derivatives. beilstein-journals.org

Preparation of N-Cycloacyl Derivatives

The synthesis of N-cycloacyl derivatives, which are essentially amides, is a cornerstone of organic and medicinal chemistry. iajpr.com The most direct method involves the coupling of a carboxylic acid with an amine. iajpr.com However, this direct reaction is often inefficient due to the competing acid-base reaction. fishersci.it Therefore, activation of the carboxylic acid is typically required. iajpr.com

A widely used method is the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with an amine to form the N-cycloacyl derivative. fishersci.it A variety of reagents, known as coupling agents or condensing agents, have been developed to facilitate the direct amidation of carboxylic acids. iajpr.com These include carbodiimides like DCC and EDCl, as well as uronium salts such as HATU and HBTU.

These coupling reagents work by forming a highly activated ester intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. fishersci.it The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. fishersci.it

Synthesis of Thiourea (B124793) Compounds

The synthesis of thiourea derivatives from this compound typically proceeds through a multi-step sequence involving the formation of an acyl isothiocyanate intermediate. This method is a well-established route for the preparation of N-acyl thioureas from carboxylic acids and their derivatives. While specific literature on the synthesis of thioureas directly from this compound is not available, the synthesis can be reliably predicted based on analogous transformations.

The general synthetic pathway involves two primary stages:

Conversion of the starting ester to a more reactive carboxylic acid derivative, typically an acyl chloride.

Reaction of the acyl chloride with a thiocyanate (B1210189) salt to form an in situ acyl isothiocyanate, which is subsequently reacted with an amine to yield the final N-acyl thiourea.

A detailed breakdown of a plausible synthetic route is as follows:

Step 1: Hydrolysis of this compound

The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-methylcycloheptane-1-carboxylic acid. This is a standard saponification reaction, which can be achieved by heating the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

Step 2: Formation of 1-Methylcycloheptane-1-carbonyl chloride

The resulting carboxylic acid is then converted to the more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF). google.com

Step 3: Synthesis of N-(1-Methylcycloheptanecarbonyl)thiourea Derivatives

The synthesis of the target N-acyl thiourea is typically carried out in a one-pot reaction from the acyl chloride. nih.gov The acyl chloride is treated with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). google.comarkat-usa.org This reaction forms the highly reactive 1-methylcycloheptanecarbonyl isothiocyanate intermediate. arkat-usa.org This intermediate is not isolated and is reacted in situ with a primary or secondary amine to yield the corresponding N-(1-methylcycloheptanecarbonyl)thiourea derivative. nih.gov The reaction proceeds via a nucleophilic addition of the amine to the carbon atom of the isothiocyanate group. nih.gov

An alternative, more direct approach for the synthesis of the acyl isothiocyanate intermediate from the carboxylic acid has also been reported, which avoids the use of thionyl chloride. This method employs a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) to convert the carboxylic acid directly to the acyl isothiocyanate. researchgate.netresearchgate.net

The general reaction scheme is presented below:

Scheme 1: General synthesis of N-substituted N'-(1-methylcycloheptanecarbonyl)thioureas

The following table summarizes the key transformations and reagents involved in the synthesis of a representative thiourea compound, N-(1-methylcycloheptanecarbonyl)thiourea, where the amine used is ammonia.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. NaOH, H₂O/MeOH, reflux2. HCl (aq) | 1-Methylcycloheptane-1-carboxylic acid |

| 2 | 1-Methylcycloheptane-1-carboxylic acid | SOCl₂, cat. DMF, reflux | 1-Methylcycloheptane-1-carbonyl chloride |

| 3 | 1-Methylcycloheptane-1-carbonyl chloride | 1. NH₄SCN, anhydrous acetone2. Amine (e.g., R-NH₂), rt | N-Substituted-N'-(1-methylcycloheptanecarbonyl)thiourea |

This synthetic approach allows for the generation of a diverse library of thiourea derivatives by varying the amine component in the final step of the reaction sequence.

Advanced Analytical Techniques for Characterization and Quantification of Methyl 1 Methylcycloheptane 1 Carboxylate

Spectroscopic Methods for Structure Elucidation

Comprehensive structural analysis of Methyl 1-methylcycloheptane-1-carboxylate would rely on a combination of spectroscopic techniques. However, no specific spectral data has been found to populate the following subsections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the precise structure, including the carbon framework and stereochemistry.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Analysis of the ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups (the ester methyl and the ring methyl) and a series of complex multiplets for the twelve protons on the cycloheptane (B1346806) ring. The ¹³C NMR spectrum would be expected to display ten unique carbon signals: the carbonyl carbon of the ester, the quaternary carbon at the 1-position, the ester methoxy (B1213986) carbon, the methyl carbon on the ring, and six methylene (B1212753) carbons of the cycloheptane ring. Without experimental data, specific chemical shifts and coupling constants cannot be reported.

Two-Dimensional NMR (COSY, HMQC, HMBC, nOe, ROESY)

2D NMR experiments would be essential for unambiguous assignment of the ¹H and ¹³C signals. COSY would establish proton-proton couplings within the cycloheptane ring, while HMQC would correlate directly bonded protons and carbons. HMBC experiments would reveal long-range correlations, crucial for confirming the connectivity around the quaternary carbon. NOE or ROESY experiments would provide information about the spatial proximity of protons, aiding in the determination of the compound's preferred conformation. No such experimental data is available.

Mass Spectrometry (MS, HRMS, LC-MS, UPLC-MS, FAB)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₀H₁₈O₂, corresponding to a molecular weight of 170.25 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm this elemental composition. Techniques like LC-MS or UPLC-MS would be applicable for analyzing the compound within complex mixtures. However, no published mass spectra or fragmentation data could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify functional groups. For this compound, a strong absorption band would be expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group. Absorptions corresponding to C-H stretching and bending vibrations of the methyl and methylene groups would also be present. No experimental IR spectrum is available for this specific compound.

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be standard methods for separating this compound from reaction mixtures, purifying it, and assessing its purity. However, no specific methods, retention times, or purity analysis reports have been published.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp The quality of the separation is influenced by factors such as the chemical structure of the stationary phase, column dimensions, and operating temperatures. chemcoplus.co.jp

For methyl esters of cyclic carboxylic acids, the selection of the stationary phase is critical. Nonpolar phases, such as those based on polydimethylsiloxane, or phases of intermediate polarity are often employed. The choice of carrier gas, typically helium or hydrogen, and the temperature program—from the initial oven temperature to the final ramp—are optimized to achieve baseline separation of the target compound from impurities or side products. chemcoplus.co.jpresearchgate.net

Quantitative analysis is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural confirmation and identification of unknown peaks, GC is often coupled with Mass Spectrometry (GC-MS), providing both retention time data and mass spectra for definitive compound identification.

Table 1: Typical GC Parameters for FAME Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., SLB®-5ms) | Provides high-resolution separation. |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane | A common non-polar to mid-polarity phase suitable for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte through the column. chemcoplus.co.jp |

| Injector Temperature | 220-250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 70°C ramped to 240°C) | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification researchgate.net; MS for identification. |

| Split Ratio | e.g., 20:1 or 100:1 | Reduces the amount of sample reaching the column to prevent overload. researchgate.net |

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-High-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation, quantification, and purification of compounds that may not be sufficiently volatile for GC. basicmedicalkey.comanjs.edu.iq For esters like this compound, reversed-phase (RP) HPLC is the most common approach. sielc.com

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane-coated silica (B1680970), C18), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. basicmedicalkey.com

Detection is commonly achieved using a UV-Vis detector, although this requires the analyte to possess a chromophore. anjs.edu.iq For compounds lacking a strong UV absorbance, alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be used. Coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity, allowing for accurate mass determination. sielc.com UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers faster analysis times and improved resolution compared to traditional HPLC.

Table 2: Example HPLC Conditions for a Related Compound

| Parameter | Condition for Methyl cyclohex-1-ene-1-carboxylate |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. sielc.com |

| Detection | Mass Spectrometry (MS), UV-Vis. sielc.com |

| Application | Suitable for analytical separation and scalable for preparative purification. sielc.com |

Column Chromatography and Flash Chromatography

Column chromatography is a fundamental preparative technique used to purify compounds on a larger scale than analytical methods. ijpdt.com It operates by applying a mixture to the top of a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina, and passing a liquid (mobile phase or eluent) through it. ijpdt.comorgsyn.org Separation occurs as different components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. ijpdt.com

Flash chromatography is an advancement of traditional column chromatography that uses positive pressure (from air or an inert gas) to force the solvent through the column more quickly, significantly reducing purification time. ijpdt.comorgsyn.org This technique is widely used in organic synthesis to isolate desired products from reaction mixtures. mit.edu The choice of solvent system is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). ijpdt.commit.edu For a moderately nonpolar compound like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or diethyl ether. ijpdt.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used for several purposes in organic chemistry, including monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. libretexts.orgkhanacademy.org The principle is similar to column chromatography, involving a stationary phase (commonly silica gel) coated on a flat support like glass or aluminum, and a liquid mobile phase. utexas.edu

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. libretexts.org The solvent moves up the plate via capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. khanacademy.org Nonpolar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.orgutexas.edu After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. libretexts.org

Table 3: Key Concepts in Thin Layer Chromatography

| Term | Definition | Significance |

| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel) on a solid backing. utexas.edu | The polar surface interacts with analytes, affecting their mobility. utexas.edu |

| Mobile Phase | A solvent or solvent mixture that flows up the plate. khanacademy.org | The polarity of the mobile phase determines the eluting power and separation. |

| Retention Factor (Rf) | The ratio of the distance traveled by the analyte to the distance traveled by the solvent front. libretexts.org | A characteristic value for a compound under specific conditions, used for identification. libretexts.org |

| Visualization | Methods used to see the separated spots (e.g., UV light, chemical stains). libretexts.org | Necessary for compounds that are not colored. |

Determination of Stereochemical Purity for Chiral Analogues

Many cycloalkane carboxylic acids and their derivatives are chiral, meaning they can exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of these compounds is a significant goal, and determining the enantiomeric excess (ee) or stereochemical purity is critical. nih.gov While standard chromatographic techniques separate compounds based on physical properties like polarity or boiling point, they cannot distinguish between enantiomers. Therefore, specialized chiral analytical methods are required.

Chiral HPLC is a common method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Another approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated by standard GC or HPLC. mdpi.com

Voltammetry for Chiral Purity

While less common than chromatographic methods, electrochemical techniques like voltammetry have emerged as a potential tool for chiral recognition. This method relies on the diastereomeric interactions between a chiral electrode surface or a chiral mediator in solution and the enantiomers of the analyte. The different spatial arrangements of the enantiomers can lead to variations in the electrochemical response, such as shifts in peak potential or differences in current intensity, which can be correlated with the enantiomeric composition. The development of effective chiral receptors and electrode surfaces is an active area of research for applying this technique to a broader range of molecules, including chiral carboxylates. mdpi.com

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a compound like this compound, obtaining a suitable single crystal would allow for the complete elucidation of its molecular structure and its packing arrangement in the crystal lattice. researchgate.net

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com The data from this analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. researchgate.net This information is invaluable for confirming the structure of newly synthesized compounds, understanding stereochemical relationships, and studying intermolecular interactions in the solid state. mdpi.comresearchgate.net

Table 4: Information Obtained from X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). mdpi.com |

| Space Group | The set of symmetry operations that describe the crystal's structure. mdpi.com |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Absolute Configuration | The exact spatial arrangement of atoms in a chiral molecule. |

Computational and Theoretical Investigations of Methyl 1 Methylcycloheptane 1 Carboxylate and Analogues

Conformational Analysis and Stereochemical Considerations

The conformational landscape of cycloalkanes is a complex interplay of angle strain, torsional strain, and steric interactions. For cycloheptane (B1346806), the energy differences between its various conformations, such as the twist-chair and twist-boat, are small, leading to a flexible and dynamic structure. biomedres.us The introduction of substituents, particularly geminal substituents as in Methyl 1-methylcycloheptane-1-carboxylate, significantly influences the conformational preferences of the ring.

Theoretical methods, including density functional theory (DFT), are employed to analyze the conformations of seven-membered rings like cycloheptane. researchgate.net For cycloheptane itself, the twist-chair conformers are generally predicted to be lower in energy than the corresponding boat and chair conformations. researchgate.net The presence of substituents adds another layer of complexity. In gem-disubstituted cycloalkanes, the substituents' size and electronic properties dictate their preferred orientation to minimize steric hindrance and unfavorable electronic interactions.

Drawing parallels from the well-studied cyclohexane (B81311) system, substituents generally prefer equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.orglamission.edu In a 1,1-disubstituted cyclohexane, if the two groups are different, the equilibrium will favor the conformer where the larger group occupies the equatorial position. libretexts.org For this compound, the methyl and methoxycarbonyl groups are attached to the same carbon. The conformational analysis would therefore focus on how the cycloheptane ring puckers to best accommodate these two groups, minimizing steric clashes between the substituents and the remaining ring hydrogens. The inherent flexibility of the cycloheptane ring allows for multiple low-energy conformations, and the presence of the geminal substituents will alter the relative energies of these twist-chair and boat families of conformers. biomedres.usresearchgate.net

The various conformations of cycloheptane are not static but are in constant flux, interconverting through low-energy pathways. biomedres.us This dynamic process, often involving pseudorotation, is characterized by specific energy barriers. researchgate.net Computational modeling is a crucial tool for mapping these interconversion pathways and calculating the associated activation energies. biomedres.us For the parent cycloheptane, DFT computations have been used to investigate the energy and dynamics of its numerous conformers, with the interconversion between chair and twist/boat forms being a key feature. biomedres.us

The introduction of substituents, as in this compound, affects these dynamics. The energy barriers for ring inversion and pseudorotation are altered because the substituents must also move, and their interactions can either raise or lower the energy of the transition states. For instance, in substituted cyclohexanes, the process of ring inversion causes axial substituents to become equatorial and vice versa, with an energy barrier of about 11 kcal/mol for the parent ring. libretexts.org

Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of complex catalytic reactions. princeton.edu For reactions involving the formation or functionalization of cycloalkanes, computational studies can map out the entire catalytic cycle, identifying intermediates, transition states, and the rate-determining step. nih.govbeilstein-journals.org

One relevant area is the transition-metal-catalyzed C-H functionalization, which allows for the direct modification of cycloalkane rings. nih.govnih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes are a powerful method for functionalizing alkanes. nih.gov Computational studies of such catalytic cycles reveal the intricate steps of catalyst activation, carbene formation, C-H bond cleavage, and C-C bond formation. nih.govnih.gov A hypothetical synthesis of this compound could involve the rhodium-catalyzed reaction of a suitable diazo compound with methylcycloheptane. DFT calculations could model the catalytic cycle of the [Rh(II)] catalyst, detailing the energies of intermediates and transition states, and explaining the observed regioselectivity and stereoselectivity. nih.govmdpi.com

Another relevant catalytic process is the palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids. nih.govnih.gov While this typically functionalizes a γ-C-H bond, computational studies of the Pd(II)/Pd(IV) catalytic cycle could provide insights applicable to other functionalizations. These studies help in understanding ligand effects, the role of oxidants, and the factors controlling regioselectivity. nih.gov Similarly, computational investigations into palladium-catalyzed cycloisomerization reactions can detail the mechanism involving steps like oxidative addition, ring-opening, rearrangement, and reductive elimination to form complex polycyclic structures. acs.org Such computational frameworks could be adapted to study potential catalytic routes to this compound or its analogues.

The following table summarizes key steps often investigated in computational studies of catalytic C-H functionalization cycles:

| Catalytic Step | Description | Computational Insights Provided |

|---|---|---|

| Catalyst Activation | Initial transformation of a precatalyst into the active catalytic species. | Energy requirements, role of additives or solvents. |

| Substrate Coordination | Binding of the reactant(s) to the metal center. | Binding energies, preferred coordination geometry. |

| C-H Activation / Migratory Insertion | Cleavage of the C-H bond and formation of a metal-carbon bond or insertion of a carbene/nitrene. | Activation barriers, transition state structures, rate-determining step identification. nih.gov |

| Reductive Elimination | Formation of the final product and regeneration of the active catalyst. | Energy barriers, product release feasibility. |

Computational modeling has become a powerful tool for predicting the stereochemical outcomes of asymmetric catalytic reactions. nih.gov By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, chemists can understand and predict which product will be favored. nih.gov

For reactions creating a chiral center on a cycloalkane ring, such as an asymmetric C-H functionalization to form an analogue of this compound, computational models can be essential. researchgate.net The stereoselectivity in such reactions is often controlled by subtle non-covalent interactions between the substrate and the chiral catalyst in the transition state. nih.gov DFT calculations can model these transition states and quantify the energy differences, which are often only a few kcal/mol, to predict the enantiomeric excess (ee) of the reaction. nih.gov

For example, in rhodium-catalyzed C-H functionalization, the shape and chirality of the ligands surrounding the rhodium center dictate the orientation of the substrate as it approaches the reactive carbene intermediate. nih.gov Computational studies can explore various catalyst-substrate complexes and their corresponding transition state structures to identify the lowest energy pathway that leads to the major enantiomer. nih.gov These models can account for steric repulsions and attractive interactions like hydrogen bonds or CH-π interactions that stabilize one transition state over others. nih.gov This predictive power is invaluable for the rational design of new, more selective catalysts. researchgate.net

Molecular Docking and Binding Energy Estimations for Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. Analogues of this compound, which possess a cycloalkane scaffold common in bioactive molecules, could be investigated as potential enzyme inhibitors using these techniques. nih.gov For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs, and many inhibitors have been studied using molecular docking. mdpi.commetu.edu.trresearchgate.net

Docking simulations place the ligand into the active site of the protein in various possible conformations and score them based on a scoring function that estimates the binding affinity. nih.gov These scores provide a rank ordering of potential ligands. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or DFT-based methods can be used to calculate the binding free energy, which gives a more accurate estimation of the ligand's potency. metu.edu.trrsc.org

For example, a hypothetical docking study of a cycloheptane carboxylate analogue into the active site of a COX-2 enzyme would reveal key interactions, such as hydrogen bonds between the carboxylate group and active site residues (e.g., Arginine or Tyrosine) and hydrophobic interactions between the cycloheptane ring and nonpolar pockets of the enzyme. mdpi.com The binding energy calculations would then quantify the strength of these interactions. researchgate.netnih.gov

The table below presents hypothetical binding energy data for a series of cycloalkane carboxylate analogues targeting an enzyme, illustrating how computational estimations can guide structure-activity relationship (SAR) studies.

| Analogue | Modification | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Analogue A (Cyclopentane) | Smaller ring | -7.2 | -7.8 ± 0.5 |

| Analogue B (Cyclohexane) | Base structure | -7.9 | -8.5 ± 0.4 |

| Analogue C (Cycloheptane) | This compound core | -8.3 | -9.1 ± 0.6 |

| Analogue D (Cyclooctane) | Larger ring | -8.1 | -8.8 ± 0.7 |

These computational predictions help prioritize which analogues should be synthesized and tested experimentally, accelerating the discovery of new therapeutic agents. mdpi.comnih.gov

Structure-Reactivity and Structure-Selectivity Relationship (SAR/SSR) Analyses

While specific, dedicated computational and experimental studies on the structure-reactivity and structure-selectivity relationships (SAR/SSR) of this compound are not extensively documented in publicly available literature, a robust analysis can be constructed by examining its constituent structural features and drawing parallels with well-studied analogous systems. The reactivity and selectivity of this compound are primarily governed by the interplay of three key elements: the conformational dynamics of the cycloheptane ring, the steric and electronic nature of the quaternary α-carbon, and the influence of the methyl ester functional group.

Influence of the Cycloheptane Ring

The seven-membered cycloheptane ring is characterized by its high conformational flexibility, existing as a dynamic equilibrium between a low-energy twist-chair conformation and a slightly higher-energy boat family of conformations. acs.orgresearchgate.net This flexibility distinguishes it from the more rigid cyclohexane system and has significant implications for reactivity. The molecule can more readily adopt the necessary geometry to reach a reaction's transition state, which can influence reaction rates. However, the cycloheptane ring is not strain-free; it possesses a moderate degree of angle and torsional strain, which raises its ground-state energy compared to an acyclic analogue.

This inherent strain can also lead to unique selectivity in reactions involving the ring itself, particularly through transannular interactions (steric hindrance between atoms on opposite sides of the ring). libretexts.org For instance, in directed C-H functionalization reactions on cycloalkane carboxylic acids, the ring's conformation is crucial for bringing specific C-H bonds into proximity with the catalytic center, enabling highly selective reactions at positions that might otherwise be unreactive. researchgate.netnih.gov In the case of this compound, this principle suggests that reactions on the ring could be selectively directed to the γ- or δ-positions, guided by the conformational preference of the transition state.

Influence of the Quaternary α-Carbon

The most defining feature influencing the reactivity of this compound is the quaternary carbon at the C-1 position. This carbon is substituted with a methyl group, the carboxylate group, and is part of the cycloheptane ring. This arrangement creates substantial steric hindrance around the ester's carbonyl group. numberanalytics.comwikipedia.org

Structure-Reactivity Relationship (SAR): The steric bulk significantly inhibits reactions that require a nucleophile to approach the carbonyl carbon. numberanalytics.com Consequently, the rates of reactions such as base-catalyzed hydrolysis (saponification) or transesterification are expected to be dramatically lower for this compound compared to less substituted analogues like Methyl cycloheptanecarboxylate or Methyl 1-methylcyclohexanecarboxylate. The increased steric congestion around the reaction center raises the activation energy of the tetrahedral intermediate, slowing the reaction. wikipedia.orgresearchgate.net This effect is a classic example of steric hindrance controlling reaction rates.

Structure-Selectivity Relationship (SSR): The bulky quaternary center acts as a powerful stereodirecting group for reactions occurring elsewhere on the molecule. Any reagent approaching the cycloheptane ring will encounter a significant steric barrier on the face occupied by the 1-methyl and 1-carboxylate substituents. This forces the reagent to approach from the opposite, less hindered face, leading to high diastereoselectivity. Furthermore, the absence of an α-hydrogen atom prevents reactions that proceed via enolate formation at this position, such as α-halogenation or aldol-type condensations, thereby directing reactivity to other sites on the ring or the ester itself.

Influence of the Methyl Ester Group

The methyl ester group primarily exerts an electronic effect and can function as a directing group in certain types of reactions.

Electronic Effects: The carboxylate group is electron-withdrawing through induction. researchgate.net This effect polarizes the carbonyl bond, making the carbonyl carbon electrophilic. However, as noted, this electrophilicity is tempered by severe steric hindrance. The inductive effect on the cycloheptane ring itself is relatively weak and diminishes with distance, but it can subtly influence the reactivity of nearby C-H bonds.

Directing Group Effects: In modern transition-metal-catalyzed reactions, a carboxylate or carboxylic acid group can act as a coordinating directing group. researchgate.netnih.gov For example, palladium-catalyzed C-H activation can achieve selective functionalization at the γ-position of cycloalkane carboxylic acids. nih.gov This occurs because the carboxylate coordinates to the metal center, forming a metallacycle intermediate that positions the catalyst to activate a specific, spatially accessible C-H bond. researchgate.net This represents a powerful form of structure-selectivity, where the functional group overrides inherent reactivity patterns to deliver a specific constitutional isomer.

The following data tables summarize these relationships based on established chemical principles and data from analogous systems.

| Compound | Key Structural Features | Predicted Relative Rate | Primary Rationale |

|---|---|---|---|

| Methyl cyclopentanecarboxylate | 5-membered ring, secondary α-carbon | Moderate | Some ring strain, moderate steric access. |

| Methyl cyclohexanecarboxylate | 6-membered ring (strain-free), secondary α-carbon | Fastest | Low ring strain, good steric access. rsc.org |

| Methyl cycloheptanecarboxylate | 7-membered ring, secondary α-carbon | Fast | Moderate ring strain, good steric access. |

| Methyl 1-methylcyclohexanecarboxylate | 6-membered ring, quaternary α-carbon | Slow | Significant steric hindrance from α-methyl group. wikipedia.orgresearchgate.net |

| This compound | 7-membered ring, quaternary α-carbon | Slowest | Severe steric hindrance from α-methyl group combined with flexible ring conformations that can further crowd the reaction center. |

| Structural Feature | Effect on Reactivity | Effect on Selectivity |

|---|---|---|

| Cycloheptane Ring | Moderate ring strain increases ground-state energy. High flexibility allows easier access to transition state geometries. | Conformational preferences can lead to selective transannular reactions (e.g., γ-C-H functionalization). researchgate.net |

| Quaternary α-Carbon (with Methyl Group) | Dramatically decreases rates of reactions at the carbonyl carbon (e.g., hydrolysis) due to severe steric hindrance. wikipedia.orgnumberanalytics.com | Acts as a powerful stereodirecting group, forcing reagent attack on the opposite face of the ring. Prevents α-enolization. |

| Methyl Ester Group | The carbonyl carbon is an electrophilic site, but its reactivity is sterically shielded. The group has a weak electron-withdrawing inductive effect on the ring. researchgate.net | Can act as a coordinating directing group in transition-metal-catalyzed C-H activation, leading to high regioselectivity. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks

In organic synthesis, molecules like Methyl 1-methylcycloheptane-1-carboxylate are structurally evaluated for their potential as intermediates or building blocks for the construction of more complex molecules. The seven-membered carbocyclic ring offers a distinct conformational flexibility compared to smaller rings, which can be a valuable feature in molecular design. However, a thorough review of scientific databases and chemical literature does not yield specific examples or detailed studies where this compound has been utilized as a key synthetic intermediate or building block for target molecules. While related cyclohexane (B81311) derivatives are used in the synthesis of various organic compounds, analogous applications for the cycloheptane-based ester are not documented. orgsyn.orgchemsynthesis.comapolloscientific.co.uk

Development of Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemical research, aiming to improve reaction efficiency, selectivity, and environmental footprint.

Investigation as Ligands or Modifiers in Catalysis

Organic molecules are often investigated as potential ligands that can coordinate with a metal center to form a catalyst. The properties of the ligand can significantly influence the catalyst's activity and selectivity. There is currently no available research in the scientific literature that investigates or reports the use of this compound as a ligand or modifier in any form of catalysis.

Enhancement of Reaction Rates and Selectivity

The structure of a molecule can sometimes allow it to act as a catalyst itself or as an additive that enhances the rate or selectivity of a chemical reaction. Extensive searches for studies focusing on the catalytic effects of this compound have not yielded any results. Consequently, there is no documented evidence of its ability to enhance reaction rates or selectivity.

Precursors for the Synthesis of Specialized Organic Structures

The unique structural framework of a molecule can make it a suitable starting material for the synthesis of more intricate and specialized chemical architectures.

Design and Synthesis of Chiral Compounds

The synthesis of chiral compounds is of paramount importance, particularly in medicinal chemistry and materials science. While asymmetric synthesis is a broad and active area of research, there are no specific studies that describe the use of this compound as a precursor for the design and synthesis of chiral compounds. nih.govresearchgate.net Methodologies for creating chiral centers on cycloalkane structures have been developed, but their application to this specific cycloheptane (B1346806) derivative has not been reported. nih.gov

Preparation of Functionalized Heterocycles

The inherent structural features of this compound make it a promising precursor for the synthesis of a variety of functionalized heterocycles, particularly those incorporating a spirocyclic motif. The presence of a quaternary center is a key attribute for the construction of spiro compounds, where two rings share a single atom. While direct research on the applications of this compound in this area is not extensively documented, its reactivity can be inferred from established synthetic methodologies applied to analogous cyclic ketoesters and amides.

One plausible synthetic strategy involves the functionalization of the cycloheptane ring, followed by cyclization to form a heterocyclic ring. For instance, the ester group of this compound can be reduced to the corresponding alcohol. This alcohol can then serve as a handle for further transformations. Alternatively, the α-protons on the cycloheptane ring can be selectively functionalized under specific reaction conditions, leading to intermediates that can undergo intramolecular cyclization to form heterocyclic systems.

A significant area of potential is in the synthesis of spiro-heterocycles. The quaternary carbon of this compound is an ideal spiro center. Methodologies such as palladium-catalyzed allylic alkylation followed by ring-closing metathesis have been successfully employed for the asymmetric synthesis of all-carbon quaternary spirocycles. While these methods have been demonstrated on other cyclic systems, the principles can be extended to derivatives of this compound.

Table 1: Potential Strategies for Heterocycle Synthesis from this compound Derivatives

| Starting Material Derivative | Reagents and Conditions | Resulting Heterocyclic Core |

| 1-Hydroxymethyl-1-methylcycloheptane | 1. Oxidation to aldehyde; 2. Condensation with a binucleophile (e.g., hydrazine, hydroxylamine) | Fused or spiro-pyrazoles, isoxazoles, etc. |

| This compound | 1. α-Halogenation; 2. Reaction with a nucleophilic heterocycle precursor | Spiro-heterocyclic systems |